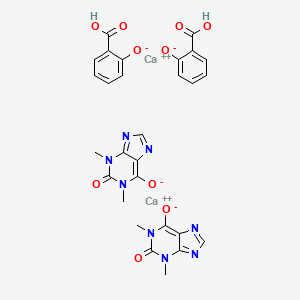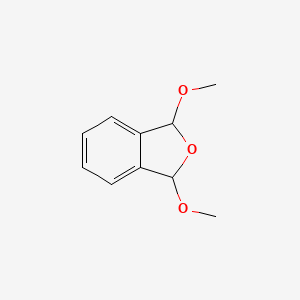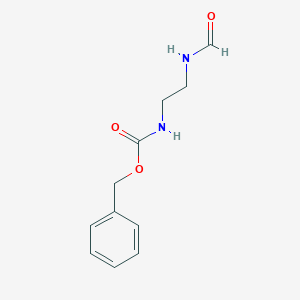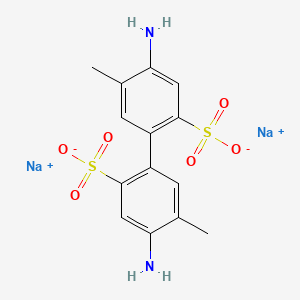
2-Bromo-1,3-di(prop-1-en-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,3-di(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C12H13Br It is a derivative of benzene, where two prop-1-en-2-yl groups and one bromine atom are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-di(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-di(prop-1-en-2-yl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-Bromo-1,3-di(prop-1-en-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The prop-1-en-2-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1,3-di(prop-1-en-2-yl)benzene by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1,3-di(prop-1-en-2-yl)benzene when using hydroxide ions.
Oxidation: Products include 2-bromo-1,3-di(prop-1-en-2-yl)benzaldehyde or 2-bromo-1,3-di(prop-1-en-2-yl)benzoic acid.
Reduction: The major product is 1,3-di(prop-1-en-2-yl)benzene.
科学研究应用
2-Bromo-1,3-di(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving brominated aromatic compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Bromo-1,3-di(prop-1-en-2-yl)benzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, making it less reactive compared to unsubstituted benzene. The prop-1-en-2-yl groups can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
相似化合物的比较
Similar Compounds
- 1-Bromo-2-(prop-1-en-2-yl)benzene
- 1-Bromo-3-(prop-1-en-2-yl)benzene
- 1-Bromo-4-(prop-1-en-2-yl)benzene
Uniqueness
The specific positioning of these groups on the benzene ring also influences the compound’s chemical behavior and properties .
属性
分子式 |
C12H13Br |
|---|---|
分子量 |
237.13 g/mol |
IUPAC 名称 |
2-bromo-1,3-bis(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H13Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7H,1,3H2,2,4H3 |
InChI 键 |
DZDBYYPGQKUJIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=C(C(=CC=C1)C(=C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)




![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)

![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)

![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)
![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)

![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)

